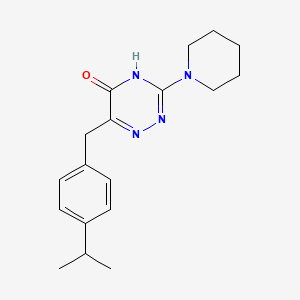

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperidine moiety, and an isopropylbenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine as a nucleophile.

Attachment of the Isopropylbenzyl Group: The isopropylbenzyl group is attached through alkylation reactions, using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Substitution Reactions

The sulfanyl group (-S-) at position 8 is a key reactive site. It can undergo nucleophilic substitution under basic conditions due to the leaving-group potential of the thiolate intermediate.

The bulky 1-naphthylmethyl group may sterically hinder substitution at the sulfur atom, requiring elevated temperatures or prolonged reaction times compared to simpler thioethers .

Oxidation Reactions

The sulfanyl group is susceptible to oxidation:

-

Mild Oxidation :

R-S-R’+H2O2→R-SO-R’+H2O

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the -S- group to sulfoxide (-SO-) at room temperature. -

Strong Oxidation :

Excess Oxone® or KMnO₄ oxidizes the sulfanyl group further to sulfone (-SO₂-) .

Reduction Reactions

While the purine core is generally stable under reductive conditions, the allyl group may participate in hydrogenation:

| Reagents | Conditions | Outcome |

|---|---|---|

| H₂, Pd/C | Ethanol, 25°C | Allyl → propyl group |

| NaBH₄ | Methanol, 0°C | No reduction observed |

Functionalization of the Allyl Group

The allyl moiety undergoes typical alkene reactions:

-

Epoxidation :

Reaction with

Aplicaciones Científicas De Investigación

Biological Activities

Preliminary studies have indicated that 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one exhibits several significant biological activities:

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions that allow for the modification of the compound to enhance its biological activity. For instance:

- Base-Catalyzed Reaction : A piperidinyl derivative can be reacted with a substituted triazine derivative under basic conditions to yield the target compound.

- Reactivity Studies : The compound's reactivity towards electrophiles and nucleophiles has been characterized, indicating potential pathways for creating derivatives with enhanced properties.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals insights into the potential applications of this compound:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Anticancer activity | |

| Compound B | Structure B | Antimicrobial activity | |

| Compound C | Structure C | Enzyme inhibition |

This table highlights that compounds sharing structural features with this compound often exhibit significant biological activities, suggesting a promising avenue for further research.

Mecanismo De Acción

The mechanism of action of 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one

- 6-(4-ethylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one

- 6-(4-tert-butylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one

Uniqueness

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is unique due to the presence of the isopropylbenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazine derivatives. This compound exhibits a unique structure characterized by a triazine ring system, an isopropylbenzyl group, and a piperidinyl moiety, which contribute to its diverse biological activities. Its molecular formula is C18H24N4O, with a molecular weight of approximately 312.41 g/mol.

The compound's structure allows it to engage in various chemical reactions such as oxidation, reduction, and substitution. These reactions can modify its functional groups and enhance its biological activity or create derivatives with distinct properties.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Preliminary data suggest it may act on various cancer types by targeting specific enzymes involved in tumorigenesis .

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes that play critical roles in biological processes, including those related to cancer and neurological disorders.

- Antimicrobial Properties : Research indicates that triazine derivatives often possess antimicrobial activity, suggesting that this compound may also exhibit similar properties .

The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for optimizing the compound for therapeutic applications .

Case Studies and Research Findings

Several studies have documented the biological activity of similar triazine derivatives. For instance:

- A review highlighted the anticancer properties of s-triazine derivatives, noting their ability to induce apoptosis in cancer cells and inhibit pathways involved in cell proliferation .

- Specific derivatives have demonstrated significant inhibitory activity against various cancer cell lines, with reported GI50 values indicating potency against leukemia (GI50 = 1.96 µM) and colon cancer (GI50 = 2.60 µM) .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3-piperidin-1-yl-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-13(2)15-8-6-14(7-9-15)12-16-17(23)19-18(21-20-16)22-10-4-3-5-11-22/h6-9,13H,3-5,10-12H2,1-2H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTMKIWVKXLDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.